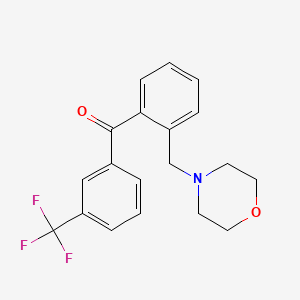

2-Morpholinomethyl-3'-trifluoromethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Morpholinomethyl-3’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO2 It is characterized by the presence of a morpholinomethyl group and a trifluoromethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone typically involves the reaction of 3’-trifluoromethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Types of Reactions:

Oxidation: 2-Morpholinomethyl-3’-trifluoromethylbenzophenone can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzophenone core are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzophenone core.

Reduction: Reduced forms of the compound, often resulting in the formation of alcohols or amines.

Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

2-Morpholinomethyl-3’-trifluoromethylbenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Morpholinomethyl-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the morpholinomethyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

2-Morpholinomethylbenzophenone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

3’-Trifluoromethylbenzophenone:

4-Morpholinomethyl-3’-trifluoromethylbenzophenone: Similar structure but with the morpholinomethyl group in a different position, leading to variations in its chemical behavior.

Uniqueness: 2-Morpholinomethyl-3’-trifluoromethylbenzophenone is unique due to the combined presence of both the morpholinomethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-Morpholinomethyl-3'-trifluoromethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound features a morpholinomethyl group and a trifluoromethyl group attached to a benzophenone core. This unique structure contributes to its lipophilicity and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Oxidative Stress Induction : It induces oxidative stress and DNA damage in cancer cells, leading to apoptosis. This mechanism involves the upregulation of pro-apoptotic genes such as p53 and Bax .

- Cell Cycle Arrest : Studies indicate that the compound can arrest the cell cycle in the G0/G1 phase, which is crucial for inhibiting tumor growth .

Biological Activity Evaluation

Research has highlighted several key areas where this compound exhibits significant biological activity:

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including prostate cancer (PC-3) cells, with IC50 values ranging from 9.86 µM to 11.17 µM .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 9.86 |

| K562 | 11.17 |

| T47D | 9.96 |

- Wound Healing Assays : The compound significantly reduces cell migration in wound healing assays, indicating its potential to inhibit metastasis .

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound leads to a substantial increase in apoptosis rates among cancer cells:

- At a concentration of 10 µM, apoptosis rates reached approximately 63.23%, comparable to positive control treatments .

Case Studies

A detailed study focused on the effects of this compound on PC-3 cells provided insights into its mechanisms:

- Colony Formation Assay : This assay demonstrated a dose-dependent inhibition of colony formation by PC-3 cells.

- Reactive Oxygen Species (ROS) Assay : The compound increased ROS levels significantly, indicating its role in inducing oxidative stress leading to apoptosis .

Comparative Analysis

When compared to structurally similar compounds, such as 2-Morpholinomethylbenzophenone and 3'-Trifluoromethylbenzophenone, it was noted that:

- The presence of both morpholinomethyl and trifluoromethyl groups in this compound enhances its biological activity compared to derivatives lacking one or both functional groups .

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 2-Morpholinomethylbenzophenone | Lacks trifluoromethyl group | Reduced activity |

| 3'-Trifluoromethylbenzophenone | Lacks morpholinomethyl group | Reduced activity |

| This compound | Both groups present | Significant activity |

Properties

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-6-3-5-14(12-16)18(24)17-7-2-1-4-15(17)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHSYDJZXKTZES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615824 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-80-6 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.